![molecular formula C11H17NO B1438269 Benzyl(1-methoxypropan-2-yl)amine CAS No. 256473-98-0](/img/structure/B1438269.png)
Benzyl(1-methoxypropan-2-yl)amine
Overview
Description
Benzyl(1-methoxypropan-2-yl)amine: is an organic compound with the molecular formula C₁₁H₁₇NO It is a derivative of benzylamine, where the amine group is substituted with a 1-methoxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing Benzyl(1-methoxypropan-2-yl)amine involves the reductive amination of benzylamine with 1-methoxypropan-2-one. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of benzyl chloride with 1-methoxypropan-2-amine in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl(1-methoxypropan-2-yl)amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Imines, oximes.
Reduction: Secondary amines.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
Pharmaceutical Applications
Benzyl(1-methoxypropan-2-yl)amine serves as an important intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows it to be utilized in the production of enantiomerically pure compounds, which are crucial in drug formulation due to differing biological activities based on stereochemistry.
Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound is involved in the synthesis of several APIs, particularly those targeting specific receptors or enzymes. For instance, it can be used as a substrate in transamination reactions, facilitating the synthesis of amino acids and other nitrogen-containing compounds that are vital for metabolic processes.
Table 1: Examples of Pharmaceuticals Derived from this compound
Pharmaceutical | Target Condition | Mechanism of Action |
---|---|---|
Formoterol | Asthma, COPD | β2-Adrenergic receptor agonist |
Lacosamide | Epilepsy | Modulates sodium channels |
Nebivolol | Hypertension | β-blocker with vasodilating properties |
Synthetic Methods
The synthesis of this compound can be achieved through various methods, including one-pot reactions that simplify the process and enhance yield. Notably, a method involving catalytic hydrogenation has been reported to produce high-purity yields suitable for industrial applications .
One-Pot Reaction Method
This method combines all reactants in a single reaction vessel, significantly reducing operational complexity and improving efficiency:
- Reactants : Benzaldehyde, 1-(4-methoxyphenyl)-2-propylamine, hydrogen.
- Catalyst : Raney nickel or other suitable catalysts.
- Advantages : High yield (up to 96.5%), low toxicity of raw materials, and suitability for industrial production .
Biochemical Applications
This compound's role as a substrate for enzymes involved in transamination highlights its importance in biochemical pathways. Its interaction with various molecular targets suggests potential therapeutic applications beyond traditional uses.
Enzyme Interactions
Studies indicate that this compound can facilitate the biosynthesis of amino acids through its interactions with specific enzymes, underscoring its relevance in metabolic engineering and synthetic biology.
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound in pharmaceutical development.
Case Study: Formoterol Synthesis
Formoterol is synthesized using this compound as an intermediate. The process involves:
- Step 1 : Formation of the amine derivative from benzaldehyde.
- Step 2 : Subsequent reactions leading to the final active form.
This synthesis pathway demonstrates the compound's utility in developing long-acting bronchodilators for asthma treatment .
Case Study: Lacosamide Development
Lacosamide's development also leverages this compound as an intermediate, showcasing its versatility in addressing neurological disorders through modulation of sodium channels .
Mechanism of Action
The mechanism by which Benzyl(1-methoxypropan-2-yl)amine exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary based on the specific application and context.
Comparison with Similar Compounds
Benzylamine: The parent compound, differing by the absence of the 1-methoxypropan-2-yl group.
1-Methoxypropan-2-amine: Similar structure but lacks the benzyl group.
Uniqueness: Benzyl(1-methoxypropan-2-yl)amine combines the properties of both benzylamine and 1-methoxypropan-2-amine, offering unique reactivity and potential applications. Its dual functional groups allow for versatile chemical transformations and interactions, making it a valuable compound in various fields.
Biological Activity
Benzyl(1-methoxypropan-2-yl)amine, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes findings from various studies, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential mechanisms of action.
Chemical Structure and Properties
This compound can be described by its chemical formula and is characterized by the presence of a benzyl group and a methoxypropan-2-yl moiety. This structural composition is crucial for its interaction with biological targets.
Anticonvulsant Activity
Research has indicated that compounds structurally related to this compound exhibit significant anticonvulsant properties. For instance, N-benzyl 3-methoxypropionamides have been evaluated for their efficacy in seizure models, showing ED50 values comparable to established anticonvulsants like phenobarbital . The activity was noted to be stereospecific, indicating the importance of the compound's orientation in biological efficacy.
Inhibitory Effects on Enzymes
Studies have highlighted the potential of benzylamine derivatives as inhibitors of specific enzymes, such as 17β-hydroxysteroid dehydrogenase (17β-HSD3). This enzyme plays a critical role in steroid metabolism, and selective inhibition could lead to therapeutic strategies for conditions like prostate cancer. The docking studies suggest that modifications to the benzylamine structure can enhance binding affinity and selectivity .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound derivatives has revealed that substituents on the benzene ring significantly influence biological activity. For example, modifications such as introducing halogens or alkoxy groups have been shown to enhance potency against specific targets .
Substituent | Effect on Activity |
---|---|
4-Fluoro | Increased potency against 17β-HSD3 |
5-Methoxy | Moderate activity enhancement |
4-Methylenedioxy | Strong interaction with cofactor |
While the precise mechanisms remain under investigation, it is hypothesized that this compound acts through modulation of enzyme activity and neurotransmitter systems. The inhibition of 17β-HSD3 could lead to altered levels of sex hormones, impacting various physiological processes . Furthermore, its anticonvulsant effects may be attributed to modulation of GABAergic transmission or sodium channel blockade.
Case Studies
- Anticonvulsant Efficacy : A study involving the administration of N-benzyl 3-methoxypropionamide demonstrated significant seizure protection in mouse models, with a noted dose-dependent response . This highlights the potential applicability of this compound derivatives in treating epilepsy.
- Selective Inhibition : In vitro assays showed that certain derivatives exhibited selective inhibition of 17β-HSD3 over other related enzymes, indicating their potential as targeted therapies for hormone-related disorders .
Properties
IUPAC Name |
N-benzyl-1-methoxypropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10(9-13-2)12-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIBOWAZTVMIAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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